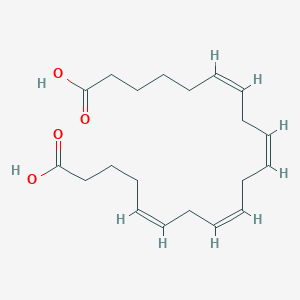

5Z,8Z,11Z,14Z-Eicosatetraenedioic acid

Vue d'ensemble

Description

“5Z,8Z,11Z,14Z-Eicosatetraenedioic acid” is an alpha, omega-dicarboxylic acid that is (5Z,8Z,11Z,14Z)-icosatetraene in which the two methyl groups are replaced by carboxy groups . It is an alpha, omega-dicarboxylic acid, an icosatetraenedioic acid, and a dicarboxylic fatty acid . It is a conjugate acid of a (5Z,8Z,11Z,14Z)-icosatetraenedioate .

Synthesis Analysis

The biosynthesis of 3R-hydroxy-5Z, 8Z, 11Z,14Z-eicosatetraenoic acid (3R-HETE) from arachidonic acid (20:4n-6) by the hyphal-forming yeast, Dipodascopsis uninucleata, in cell-free enzyme extracts required CoASH, ATP, NAD+ and Mg2+ . 3R-HETE was present as the CoA derivative in enzyme extracts and its biosynthesis was associated with mitochondria .

Molecular Structure Analysis

The molecular formula of “5Z,8Z,11Z,14Z-Eicosatetraenedioic acid” is C20H30O4 . The exact mass is 304.2402 and the molecular weight is 304.4669 .

Chemical Reactions Analysis

Eicosa-5,8,11,14-tetraynoic acid is a long-chain fatty acid . It is a 20-carbon unsaturated fatty acid containing 4 alkyne bonds . It inhibits the enzymatic conversion of arachidonic acid to prostaglandins E (2) and F (2a) .

Physical And Chemical Properties Analysis

The molecular weight of “5Z,8Z,11Z,14Z-Eicosatetraenedioic acid” is 360.5 g/mol . The computed properties include XLogP3-AA of 6.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 17 . The complexity is 460 .

Applications De Recherche Scientifique

Renal Physiology

20-carboxy Arachidonic Acid is a significant metabolite of 20-HETE, predominantly present in the kidney. It plays a crucial role in the regulation of sodium, potassium, and chloride transport in the renal tubules. This compound is often excreted in urine, sometimes as free acids or glucuronide conjugates .

Vascular Biology

This compound induces vasorelaxation in porcine coronary microvessels that are constricted with endothelin. It interacts with the ligand-binding domains of peroxisome proliferator-activated receptors α (PPARα) and γ (PPARγ), acting as a dual activator in a cell reporter system. This suggests its potential application in studying vascular responses and developing treatments for vascular diseases .

Inflammatory Diseases

In the context of inflammatory diseases like colitis, derivatives of Eicosatetraenedioic acid have been shown to accelerate healing by inhibiting specific signaling pathways. For instance, 5,6-dihydroxy-eicosatetraenoic acid, a related compound, has been found to inhibit transient receptor potential vanilloid 4-mediated signaling, which is crucial in the pathophysiology of colitis .

Metabolic Pathways

20-carboxy Arachidonic Acid is involved in oxidative metabolism by enzyme systems such as cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes. This highlights its importance in the study of metabolic pathways and the development of drugs targeting these enzymes .

Cell Signaling

As an arachidonic acid metabolite via cytochrome P4504A, it activates the Ras/MAP (microtubule-associated protein) pathway. This implicates its role in cell signaling studies, particularly in understanding the mechanisms of action of various cellular processes .

Drug Development

The compound’s ability to bind to PPARα and PPARγ receptors and its role in ion transport inhibition in the kidneys suggest its potential in drug development, especially for conditions related to these receptors and renal functions .

Endothelial Function

It has implications in the study of endothelial function due to its vasorelaxation properties. This can be particularly useful in research aimed at understanding and treating endothelial dysfunction in cardiovascular diseases .

Lipid Mediator Research

As a lipid mediator, 20-carboxy Arachidonic Acid is essential in the study of lipid roles in biology, health, and disease. Its interaction with various lipid pathways makes it a valuable compound in lipidomics research .

Mécanisme D'action

Target of Action

The primary target of 5Z,8Z,11Z,14Z-Eicosatetraenedioic acid is the Ras/MAP (microtubule-associated protein) pathway . This pathway plays a crucial role in cellular signal transduction and is involved in various cellular functions such as growth, differentiation, and survival.

Mode of Action

5Z,8Z,11Z,14Z-Eicosatetraenedioic acid, an arachidonic acid metabolite via cytochrome P4504A, acts as an activator of the Ras/MAP pathway . It interacts with its targets, leading to the activation of the pathway and resulting in changes in cellular functions .

Biochemical Pathways

The compound is a part of the eicosanoid biosynthesis pathway , which involves the conversion of arachidonic acid into various eicosanoids . These eicosanoids, including prostaglandins, thromboxanes, leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs), play significant roles in inflammation, immunity, and other physiological responses .

Result of Action

The activation of the Ras/MAP pathway by 5Z,8Z,11Z,14Z-Eicosatetraenedioic acid leads to various molecular and cellular effects. For instance, it’s involved in the regulation of sodium, potassium, and chloride transport in the renal tubules . This regulation can impact fluid balance and blood pressure.

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1,3-4,6-7,9-10,12H,2,5,8,11,13-18H2,(H,21,22)(H,23,24)/b3-1-,6-4-,9-7-,12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOJKUCHTMYINI-DTLRTWKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)O)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276219 | |

| Record name | 1,20-eicosa-5,8,11,14-tetraenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5Z,8Z,11Z,14Z-Eicosatetraenedioic acid | |

CAS RN |

79551-84-1 | |

| Record name | 1,20-eicosa-5,8,11,14-tetraenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79551-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Carboxyarachidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,20-eicosa-5,8,11,14-tetraenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

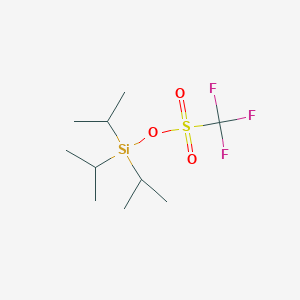

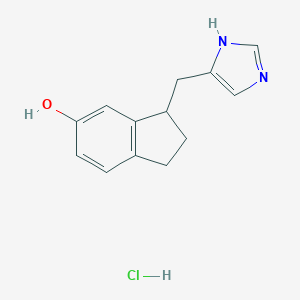

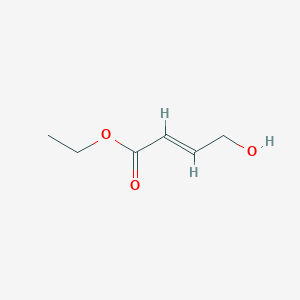

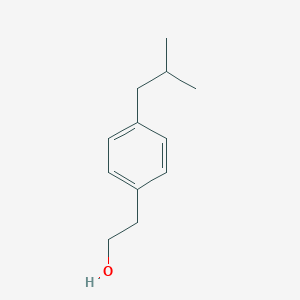

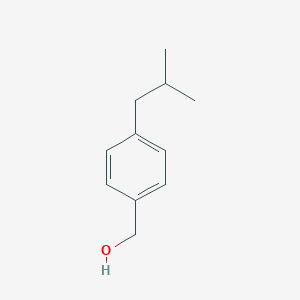

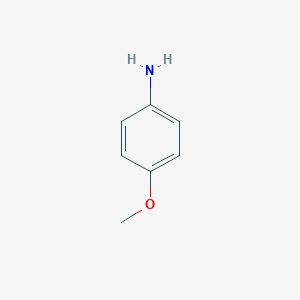

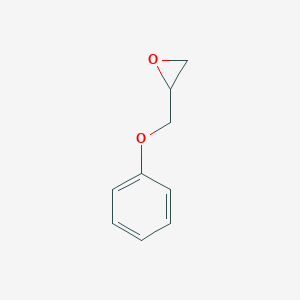

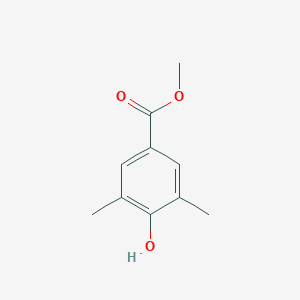

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.